Enhanced Lipophilicity Over Non-Benzylated Analog Drives Membrane Permeability and Fragment Library Diversity
The target compound exhibits a calculated LogP of 2.06, representing a 1.52 log unit increase over the non-benzylated analog 5-nitro-1H-imidazole-4-carboxylic acid (LogP 0.54) [1][2]. This difference is quantitatively significant, translating to over a 30-fold increase in partition coefficient. This directly impacts the compound's utility in fragment-based screening, where compounds with LogP in the 0-3 range are preferred, and its ability to penetrate biological membranes.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.06 |
| Comparator Or Baseline | 5-Nitro-1H-imidazole-4-carboxylic acid (CAS 40507-59-3), LogP = 0.54 |
| Quantified Difference | ΔLogP = +1.52 (approx. 33-fold increase in lipophilicity) |
| Conditions | Calculated values (XLogP3) reported in authoritative chemical databases. |
Why This Matters
For procurement, a LogP of 2.06 places the compound in the optimal range for membrane permeability in cell-based assays, unlike the more polar analog which would be largely impermeant, making the benzylated compound the superior choice for cellular screening libraries.
- [1] Chem960. 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid (CAS 69195-96-6) Physicochemical Properties. View Source
- [2] Molbase. 5-Nitro-1H-imidazole-4-carboxylic acid (CAS 40507-59-3) Physicochemical Properties. View Source
